4-Hydroxy-7-methoxyquinoline is an organic compound with the molecular formula and a molecular weight of 175.18 g/mol. It features a quinoline core structure, which is characterized by a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4 and 7 positions, respectively, contributes to its unique chemical properties and potential biological activities.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Halogens (Cl₂, Br₂) | Presence of a catalyst |
4-Hydroxy-7-methoxyquinoline exhibits various biological activities, including:
The synthesis of 4-Hydroxy-7-methoxyquinoline can be achieved through several methods:
In industrial settings, the production often utilizes continuous flow reactors and optimized reaction conditions to ensure scalability while maintaining high yield and purity levels. The process may include purification steps such as crystallization .
4-Hydroxy-7-methoxyquinoline is utilized in various fields:
Several compounds share structural similarities with 4-Hydroxy-7-methoxyquinoline:
| Compound | Unique Features |
|---|---|
| 4-Hydroxy-7-methoxyquinoline | Specific substitution pattern leading to distinct properties. |
| 4-Hydroxy-6-methoxyquinoline | Different substitution at the 6-position may affect reactivity. |
| 6-Methoxyquinoline | Lacks hydroxyl group at the 4-position; different biological activity profile. |
| 2-Hydroxyquinoline | Hydroxyl group at the 2-position alters chemical behavior compared to 4-hydroxyl derivatives. |
4-Hydroxy-7-methoxyquinoline's unique substitution pattern imparts distinct chemical reactivity, stability, and biological activity compared to these similar compounds, making it a valuable candidate for further research and application in medicinal chemistry.
Corrosive;Irritant